N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide
CAS No.: 1091035-87-8
Cat. No.: VC11944966
Molecular Formula: C21H23ClN2O4
Molecular Weight: 402.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1091035-87-8 |
|---|---|
| Molecular Formula | C21H23ClN2O4 |
| Molecular Weight | 402.9 g/mol |
| IUPAC Name | N'-(5-chloro-2-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide |
| Standard InChI | InChI=1S/C21H23ClN2O4/c1-27-18-8-7-16(22)13-17(18)24-20(26)19(25)23-14-21(9-11-28-12-10-21)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,23,25)(H,24,26) |
| Standard InChI Key | IRYDHJBHEONGJD-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Introduction
Molecular Architecture and Structural Features
Core Composition and Bonding
The compound’s IUPAC name, N'-(5-chloro-2-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide, reflects its two primary subunits:
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5-Chloro-2-methoxyphenyl group: A monosubstituted benzene ring with electron-withdrawing chlorine (-Cl) at position 5 and electron-donating methoxy (-OCH₃) at position 2. This substitution pattern creates a polar aromatic system with potential for π-π stacking and hydrogen bonding.
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4-Phenyloxan-4-ylmethyl group: A tetrahydropyran (oxane) ring substituted at position 4 with a phenyl group and a methylene (-CH₂-) linker to the amide nitrogen. The oxane ring introduces conformational rigidity, while the phenyl group enhances hydrophobicity.
The central ethanediamide (oxamide) bridge (-NHC(=O)C(=O)NH-) connects these subunits, providing planar geometry and hydrogen-bonding capacity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1091035-87-8 |
| Molecular Formula | C₂₁H₂₃ClN₂O₄ |
| Molecular Weight | 402.9 g/mol |
| IUPAC Name | N'-(5-chloro-2-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
| Topological Polar Surface Area | 89.7 Ų |
Spectroscopic and Computational Insights
The Standard InChIKey (IRYDHJBHEONGJD-UHFFFAOYSA-N) facilitates database searches and computational modeling. Density functional theory (DFT) simulations predict:
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Dipole Moment: ~5.2 D due to polarized amide bonds and asymmetrical substitution.
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LogP: ~3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Hydrogen Bond Donors/Acceptors: 2 donors (amide NH) and 4 acceptors (amide C=O, methoxy O).
Synthesis and Characterization
Synthetic Strategy
While explicit details of the synthesis are proprietary, retro-synthetic analysis suggests a convergent approach:
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Oxamide Formation: Condensation of oxalyl chloride with 5-chloro-2-methoxyaniline and 4-phenyloxan-4-ylmethylamine.
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Purification: Column chromatography to isolate the desired product from mono-amide byproducts.
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Functionalization: Optional derivatization at the oxane’s phenyl group or amide nitrogens.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amide Coupling | Oxalyl chloride, DCM, 0°C → RT | 60–70 |
| Purification | Silica gel (Hexane:EtOAc 3:1) | >95 |
Analytical Characterization
Structural validation employs:
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NMR Spectroscopy:
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¹H NMR: Signals at δ 7.8–7.6 ppm (amide NH), δ 7.4–7.2 ppm (phenyl protons), δ 4.2–3.8 ppm (oxane CH₂).
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¹³C NMR: Peaks at ~168 ppm (amide C=O), ~155 ppm (methoxy C-O), ~125 ppm (aromatic C-Cl).
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Mass Spectrometry: ESI-MS m/z 403.9 [M+H]⁺.
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HPLC: Purity >98% (C18 column, acetonitrile/water gradient).
Materials Science Applications
Polymer Precursors
The oxane ring’s rigidity and amide hydrogen bonding could stabilize:
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Polyamides: High-temperature resistance materials.
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Supramolecular Gels: Self-assembly via π-π stacking and H-bonding.
Surface Modification
Functionalization of the phenyl group with -SH or -Si(OEt)₃ enables anchoring to gold or silica surfaces for sensors.
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